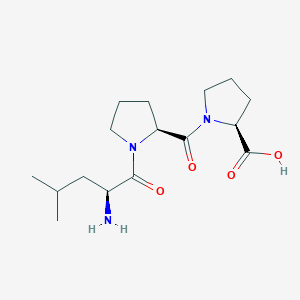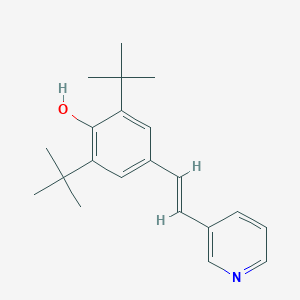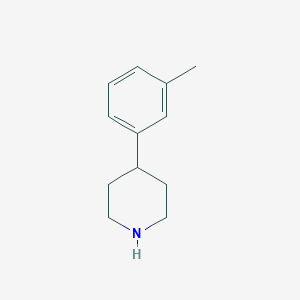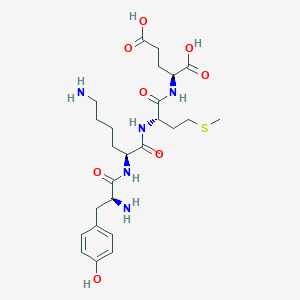
Msh, beta, (5-8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Msh, beta, (5-8) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. This peptide is a fragment of the melanocyte-stimulating hormone (MSH) and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
Msh, beta, (Msh, beta, (5-8)) exerts its effects through binding to melanocortin receptors (MCRs), which are G protein-coupled receptors. The peptide has a high affinity for the MCR-4 receptor, which is involved in the regulation of energy homeostasis and inflammation. Binding of Msh, beta, (Msh, beta, (5-8)) to MCRs leads to activation of intracellular signaling pathways, resulting in the observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Msh, beta, (Msh, beta, (5-8)) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to regulate energy homeostasis, improve glucose metabolism, and have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Msh, beta, (Msh, beta, (5-8)) in lab experiments is its high affinity for the MCR-4 receptor, which allows for specific targeting of this receptor. However, one limitation is the potential for off-target effects, as Msh, beta, (Msh, beta, (5-8)) may bind to other MCRs with lower affinity. Additionally, the synthesis of Msh, beta, (Msh, beta, (5-8)) can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
For research on Msh, beta, (Msh, beta, (Msh, beta, (5-8))) include further exploration of its potential therapeutic applications, particularly in dermatology, oncology, and neurology. Additionally, research could focus on improving the synthesis method and developing more efficient and cost-effective ways to produce the peptide. Finally, the potential for off-target effects and the development of selective MCR-4 agonists could also be explored.
In conclusion, Msh, beta, (Msh, beta, (Msh, beta, (5-8))) is a peptide with potential therapeutic applications in a range of fields. Its mechanism of action involves binding to MCRs, leading to a range of biochemical and physiological effects. While the synthesis of Msh, beta, (Msh, beta, (Msh, beta, (5-8))) can be challenging, its high affinity for the MCR-4 receptor makes it a promising target for specific targeting. Future research could focus on further exploring its therapeutic potential, improving the synthesis method, and developing more selective agonists.
Métodos De Síntesis
Msh, beta, (Msh, beta, (5-8)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, it is cleaved from the solid support and purified using a combination of chromatography techniques.
Aplicaciones Científicas De Investigación
Msh, beta, (Msh, beta, (5-8)) has been studied for its potential therapeutic applications in a range of fields, including dermatology, oncology, and neurology. In dermatology, it has been shown to have anti-inflammatory and anti-oxidative effects, making it a potential treatment for skin disorders such as psoriasis and atopic dermatitis. In oncology, it has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In neurology, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
122998-76-9 |
|---|---|
Nombre del producto |
Msh, beta, (5-8) |
Fórmula molecular |
C25H39N5O8S |
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H39N5O8S/c1-39-13-11-19(24(36)30-20(25(37)38)9-10-21(32)33)29-23(35)18(4-2-3-12-26)28-22(34)17(27)14-15-5-7-16(31)8-6-15/h5-8,17-20,31H,2-4,9-14,26-27H2,1H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t17-,18-,19-,20-/m0/s1 |
Clave InChI |
NSASTPVXNRXDTG-MUGJNUQGSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Otros números CAS |
122998-76-9 |
Secuencia |
YKME |
Sinónimos |
MSH, beta, (5-8) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
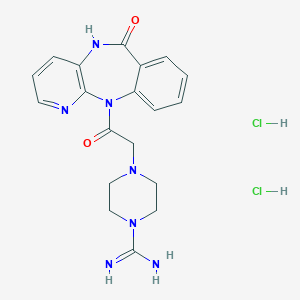
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
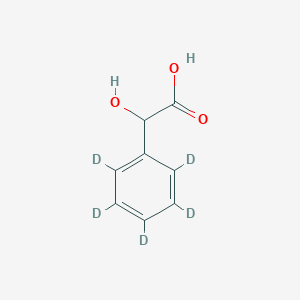
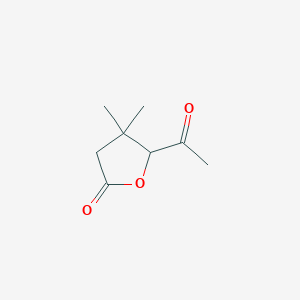
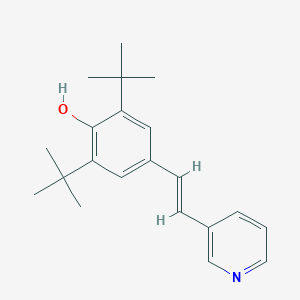
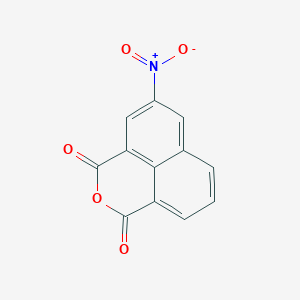
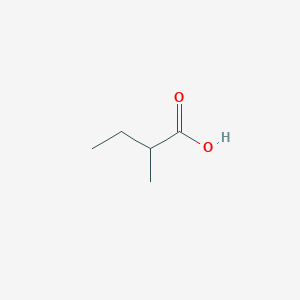
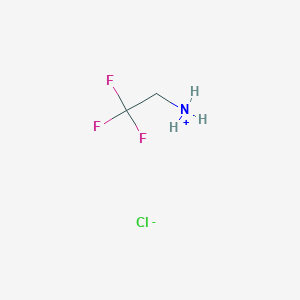
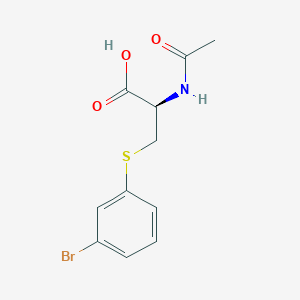
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
